molecular formula C12H15FN4O5 B1591017 Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide CAS No. 178065-30-0

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide

Cat. No.: B1591017
CAS No.: 178065-30-0
M. Wt: 314.27 g/mol
InChI Key: WCOZOJGXDVGGIK-SECBINFHSA-N
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Description

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide is a useful research compound. Its molecular formula is C12H15FN4O5 and its molecular weight is 314.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chromatographic Separation of Amino Acids

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide (FDLA) has been utilized in chromatographic techniques to separate and detect d,l-amino acids. This reagent, derived from Marfey’s reagent, shows enhanced sensitivity in LC/MS measurements for amino acid separation due to its improved derivatization properties under alkaline conditions (Kobayashi et al., 2019).

Synthesis of Chiral Hydrazine Reagents

Chiral hydrazine reagents, including variants of this compound, have been synthesized for liquid chromatographic separation of carbonyl compounds. These reagents form hydrazone diastereomers with chiral carbonyl compounds, facilitating their separation (Bhushan & Kumar, 2008).

Advanced Marfey's Method for Hydrophobicity Prediction

The advanced Marfey's method uses this compound for the determination of hydrophobicity in amino acids and small peptides. The method involves the estimation of hydrophobicity and retention times, providing valuable information for structural analysis of compounds (Nozawa et al., 2009).

Applications in Drug Metabolite Analysis

This compound has been applied in the analysis of designer drugs and their metabolites in urine, using liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). It facilitates the direct chiral derivatization of these substances in aqueous media (Nakanishi et al., 2012).

Historical and Future Uses

Historically, this compound, as a variant of Marfey's reagent, has been used in the separation of enantiomeric isomers of amino acids and amine compounds. Its applications span across the analysis of amino acids, short peptides, and pharmaceutical compounds, offering advantages in terms of specificity and sensitivity (B'hymer, Montes-Bayón, & Caruso, 2003).

Properties

IUPAC Name

(2R)-2-(5-fluoro-2,4-dinitroanilino)-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4O5/c1-6(2)3-9(12(14)18)15-8-4-7(13)10(16(19)20)5-11(8)17(21)22/h4-6,9,15H,3H2,1-2H3,(H2,14,18)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOZOJGXDVGGIK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578553
Record name N~2~-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178065-30-0, 178065-29-7
Record name N~2~-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide [HPLC Labeling Reagent for e.e. Determination]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide [HPLC Labeling Reagent for e.e. Determination]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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